4-Benzyl-3-nitro-1,4-dihydropyrazine-2-carboxylic acid
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Overview
Description
4-Benzyl-3-nitro-1,4-dihydropyrazine-2-carboxylic acid is a chemical compound with the molecular formula C12H11N3O4 and a molecular weight of 261.23 g/mol . This compound is characterized by the presence of a benzyl group, a nitro group, and a dihydropyrazine ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-nitro-1,4-dihydropyrazine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a benzyl-substituted pyrazine derivative, followed by carboxylation. The reaction conditions often require the use of strong acids or bases, along with specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3-nitro-1,4-dihydropyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The dihydropyrazine ring can be oxidized to form pyrazine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-benzyl-3-amino-1,4-dihydropyrazine-2-carboxylic acid .
Scientific Research Applications
4-Benzyl-3-nitro-1,4-dihydropyrazine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-nitro-1,4-dihydropyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group and dihydropyrazine ring may also play roles in modulating the compound’s activity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpyridine: A compound with a similar benzyl group but different core structure.
3-Nitropyrazine-2-carboxylic acid: A compound with a similar nitro group and pyrazine ring but lacking the benzyl group.
Uniqueness
4-Benzyl-3-nitro-1,4-dihydropyrazine-2-carboxylic acid is unique due to its combination of functional groups and structural features.
Properties
Molecular Formula |
C12H11N3O4 |
---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
4-benzyl-3-nitro-1H-pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C12H11N3O4/c16-12(17)10-11(15(18)19)14(7-6-13-10)8-9-4-2-1-3-5-9/h1-7,13H,8H2,(H,16,17) |
InChI Key |
NXRDTQRCCDKGCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CNC(=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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